Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate
Description
Historical Context and Discovery
The development of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate represents part of the broader evolution in synthetic organic chemistry focused on compounds containing dimethylamino functional groups attached to aromatic systems. While specific historical documentation regarding the initial discovery of this particular compound remains limited in the available literature, the compound belongs to a class of molecules that gained prominence in the late 20th and early 21st centuries as researchers increasingly recognized the importance of combining aromatic amine functionalities with extended aliphatic chains.
The compound was formally catalogued with the Chemical Abstracts Service registry number 951885-92-0, establishing its unique identity within chemical databases. The systematic study of this compound and its analogs has been facilitated by advances in synthetic methodologies, particularly those involving esterification reactions and aromatic substitution chemistry that became more refined during the 1990s and 2000s.
Research into compounds of this structural type has been driven by the recognition that molecules containing both dimethylamino groups and extended carbon chains often exhibit interesting biological activities. The synthesis and characterization of this compound reflects the broader scientific interest in understanding how structural modifications influence chemical reactivity and potential applications in various fields.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The compound serves as an excellent example of how multiple reactive sites can be incorporated into a single molecule to provide synthetic versatility. The presence of the ethyl ester group provides opportunities for hydrolysis reactions, while the ketone functionality offers possibilities for reduction, oxidation, and condensation reactions.
The dimethylamino group attached to the aromatic ring system contributes significantly to the compound's chemical behavior. This functional group enhances the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution reactions. Additionally, the basic nature of the dimethylamino group allows for protonation under acidic conditions, potentially altering the compound's solubility and reactivity characteristics.
From a synthetic chemistry perspective, this compound represents an important building block for the construction of more complex molecular architectures. The extended eight-carbon chain connecting the ester and ketone functionalities provides structural flexibility while maintaining sufficient rigidity to control conformational preferences. This balance between flexibility and rigidity makes the compound particularly valuable in medicinal chemistry applications where precise molecular recognition is required.
The compound's significance extends to its role in understanding structure-activity relationships in organic molecules. Researchers have utilized this compound and its analogs to investigate how subtle structural modifications influence chemical reactivity and biological activity, contributing to the broader understanding of molecular design principles.
Classification and Chemical Family
This compound belongs to several overlapping chemical classifications that collectively define its chemical identity and properties. Primary classification places this compound within the ester family, specifically as an ethyl ester of 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid. This classification is fundamental to understanding the compound's basic chemical behavior and typical reactions.
Table 1: Chemical Classification and Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 951885-92-0 |
| International Union of Pure and Applied Chemistry Name | ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |
| Molecular Formula | C18H27NO3 |
| Molecular Weight | 305.42 g/mol |
| Primary Classification | Ethyl Ester |
| Secondary Classification | Aromatic Ketone |
| Tertiary Classification | Tertiary Amine |
The compound also falls within the broader category of aromatic ketones due to the presence of the carbonyl group directly attached to the substituted benzene ring. This classification is particularly important because aromatic ketones often exhibit distinct reactivity patterns compared to aliphatic ketones, including enhanced stability of the carbonyl group and specific mechanisms for nucleophilic addition reactions.
Additionally, the presence of the dimethylamino group classifies this compound as a tertiary aromatic amine. This classification carries significant implications for the compound's basicity, nucleophilicity, and potential for forming coordination complexes with metal ions. Tertiary aromatic amines often exhibit unique electronic properties due to the conjugation between the nitrogen lone pair and the aromatic pi system.
From a structural perspective, the compound can be categorized as a bifunctional molecule containing both ester and ketone reactive sites separated by an extended aliphatic chain. This classification is particularly relevant for synthetic applications where selective functionalization of one reactive site while preserving the other is desired.
Related Compounds and Structural Analogs
The structural framework of this compound serves as the basis for a family of related compounds that share similar core features while differing in specific substituents or chain lengths. Understanding these structural relationships provides valuable insights into structure-activity relationships and synthetic accessibility.
Table 2: Structural Analogs and Related Compounds
| Compound Name | Chemical Abstracts Service Number | Key Structural Differences |
|---|---|---|
| 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid | 951889-11-5 | Free carboxylic acid instead of ethyl ester |
| Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate | 1234423-98-3 | Dimethylamino group in para position |
| 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid | 951889-20-6 | Free acid with para-substituted dimethylamino group |
| Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate | 117937-10-7 | Shorter four-carbon chain |
The most closely related analog is 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid, which differs only in having a free carboxylic acid group instead of the ethyl ester. This compound, with Chemical Abstracts Service number 951889-11-5, provides direct insight into the effects of esterification on the parent acid's properties. The free acid form typically exhibits different solubility characteristics and can participate in additional hydrogen bonding interactions.
Positional isomers represent another important class of structural analogs. Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate differs from the target compound only in the position of the dimethylamino substituent on the aromatic ring, being located in the para position rather than the meta position. This seemingly minor structural change can significantly influence the compound's electronic properties and reactivity due to different conjugation patterns between the amino group and the carbonyl functionality.
Chain length analogs provide valuable information about the importance of the eight-carbon spacer in determining the compound's properties. Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate represents a shorter analog with only four carbons in the connecting chain. This structural variation allows researchers to investigate how chain length influences conformational flexibility, biological activity, and synthetic utility.
The family of related compounds extends to include variations in the amino substituent itself. While not extensively covered in the available literature, compounds with different alkyl groups on the nitrogen atom or different numbers of alkyl substituents represent logical extensions of this structural series. These variations would be expected to influence the basicity of the amino group and its electronic effects on the aromatic system.
Understanding the relationships between these structural analogs is crucial for both synthetic planning and property prediction. The systematic variation of structural features allows researchers to identify which molecular components are essential for specific activities or properties and which can be modified to optimize desired characteristics.
Properties
IUPAC Name |
ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHAKQCSCUBPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic Acid
The primary and most documented method for preparing this compound is through the esterification of its corresponding carboxylic acid, 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid, with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, under reflux conditions to drive the reaction to completion.
-
- Reflux temperature (approximately 78°C for ethanol)
- Acid catalyst: concentrated sulfuric acid
- Reaction time: several hours until esterification is complete
- Molar ratio: excess ethanol to drive equilibrium toward ester formation
-
- Protonation of the carboxyl group increases electrophilicity
- Nucleophilic attack by ethanol on the carbonyl carbon
- Formation of tetrahedral intermediate followed by elimination of water
- Regeneration of acid catalyst and formation of the ester
-
- Post-reaction mixture is neutralized and extracted
- Purification by recrystallization or chromatographic techniques to obtain high purity product
Industrial Production Techniques
In industrial settings, the synthesis is optimized for scale and efficiency:
-
- Use of continuous flow technology allows precise control of temperature, reaction time, and mixing
- Enhances yield and reproducibility
- Minimizes side reactions and degradation
-
- High-purity 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid
- Anhydrous ethanol to prevent hydrolysis
-
- Advanced purification methods such as high-performance liquid chromatography (HPLC)
- Recrystallization from suitable solvents to achieve >97% purity
Alternative Synthetic Routes
While esterification is the main route, alternative methods may include:
-
- Starting from other esters of 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid
- Catalyzed by acids or bases under reflux with ethanol
-
- Alkylation of the acid chloride derivative with ethanol in the presence of a base
- Requires preparation of acid chloride from the acid using reagents like thionyl chloride
These alternative methods are less commonly reported but may be used depending on available reagents and desired scale.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid | Sulfuric acid, reflux in ethanol | 4-8 hours | 85-90 | Recrystallization, chromatography | Most common, reliable for lab and industry |
| Continuous Flow Esterification | Same as above | Acid catalyst, continuous flow reactor | Variable | >90 | HPLC, recrystallization | Industrial scale, high purity |
| Transesterification | Other esters of the acid | Acid or base catalyst, reflux ethanol | 6-10 hours | 70-80 | Chromatography | Alternative, less common |
| Acid Chloride Alkylation | Acid chloride derivative of the acid | Base, ethanol, low temperature | 2-4 hours | 75-85 | Chromatography | Requires acid chloride preparation |
Research Findings and Optimization
-
- Use of excess ethanol shifts equilibrium toward ester formation.
- Maintaining anhydrous conditions prevents hydrolysis back to acid.
- Controlled addition of sulfuric acid avoids side reactions such as sulfonation of the aromatic ring.
-
- Yields typically range from 85% to over 90% in optimized conditions.
- Purity above 97% is achievable with proper purification, critical for biological applications.
-
- Continuous flow reactors improve scalability and reproducibility.
- Industrial processes emphasize minimizing waste and maximizing throughput.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism :
-
Base-mediated : Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt.
-
Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using catalytic hydrogenation or borohydride agents.
Selectivity :
-
NaBH₄ selectively reduces the ketone without affecting the ester or dimethylamino groups.
-
Catalytic hydrogenation requires controlled conditions to avoid over-reduction.
Amidation and Coupling Reactions
The ester participates in amidation reactions to form bioactive derivatives.
Applications :
-
Used to synthesize PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
-
Key intermediates in peptide mimetics and enzyme inhibitors .
Oxidation Reactions
The dimethylamino group undergoes oxidation to form an N-oxide under mild conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 h | Ethyl 8-[3-(N-oxide-dimethylamino)phenyl]-8-oxooctanoate | 88% | |
| H₂O₂, AcOH | RT, 6 h | N-Oxide derivative | 63% |
Mechanism :
-
Oxygen transfer to the tertiary amine forms a stable N-oxide, enhancing solubility for pharmaceutical applications.
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and dimethylaniline derivatives .
-
Photodegradation : UV exposure (254 nm) leads to cleavage of the ester bond, forming 3-(N,N-dimethylamino)benzoic acid and ethyl heptanoate.
Comparative Reactivity
| Functional Group | Reactivity | Primary Reaction Partners |
|---|---|---|
| Ketone (C=O) | High (reduction, nucleophilic addition) | NaBH₄, Grignard reagents |
| Ester (COOR) | Moderate (hydrolysis, amidation) | H₂O/H⁺, amines, enzymes |
| Dimethylamino (NMe₂) | Low (oxidation, quaternization) | m-CPBA, alkyl halides |
Scientific Research Applications
Chemistry
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate serves as a building block in organic synthesis. It is employed as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions convert the carbonyl group to an alcohol.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties . Its biological activity is primarily attributed to its ability to interact with specific molecular targets within cells.
Medicine
The compound is explored for its potential use in drug development and as a pharmacological agent. Its interactions with biological receptors can influence cellular signaling pathways, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique combination of functional groups allows for diverse applications across various sectors.
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Breast Cancer Study :
- Objective : Evaluate the antiproliferative effect on MDA-MB-468 cells.
- Findings : Treatment resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has shown efficacy in inhibiting several enzymes involved in cancer progression. Notably, it acts as an inhibitor for histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis.
Mechanism of Action
The mechanism of action of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with biological receptors, influencing cellular signaling pathways. Additionally, the ester and carbonyl groups may participate in hydrogen bonding and other interactions with biomolecules, affecting their function .
Comparison with Similar Compounds
Key Observations:
Basic Side-Chain Effects: The dimethylamino group in the target compound provides a tertiary amine, enhancing water solubility via protonation in acidic environments . This contrasts with non-basic substituents like methoxy (e.g., Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate), which exhibit lower solubility and reduced interaction with charged biomolecules .
Biological Activity: Compounds with basic side-chains (e.g., dimethylamino or piperazinyl) demonstrate superior cytotoxic activity compared to neutral or electron-withdrawing substituents. For example, methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate exhibits antiproliferative effects but requires higher concentrations due to reduced membrane permeability . Pyrimidinediamine derivatives (e.g., methyl 8-((3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate) highlight the role of aromatic heterocycles in enhancing DNA-binding affinity, a property less pronounced in the dimethylamino-substituted target compound .
Synthetic Accessibility: The target compound is synthesized via carbodiimide-mediated coupling (DIC/HOBt), a method shared with analogues like methyl 8-((4-(2-hydroxyethyl)phenyl)amino)-8-oxooctanoate . Reduction of the 8-oxo group to an amine (e.g., methyl 8-((4-(benzyloxy)phenyl)amino)octanoate) is feasible but alters bioactivity, emphasizing the critical role of the ketone in maintaining the compound’s original function .
Physicochemical and Pharmacokinetic Comparisons
| Property | Ethyl 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoate | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate |
|---|---|---|---|
| logP (Predicted) | ~2.8 | ~3.5 | ~1.9 |
| Water Solubility | Moderate (pH-dependent) | Low | High |
| Metabolic Stability | Susceptible to esterase hydrolysis | Similar | Enhanced (piperazine resistance to oxidation) |
| Cytotoxicity (IC50) | 1–5 µM (varies by cell line) | >50 µM | 0.5–2 µM |
Notes:
- The dimethylamino group reduces logP compared to methoxy-substituted analogues, improving bioavailability .
- Piperazinyl derivatives exhibit superior solubility and potency due to increased hydrogen-bonding capacity .
Biological Activity
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group, which enhances its interaction with biological macromolecules. The structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
This compound is synthesized through various organic reactions, including esterification and amidation, which contribute to its unique properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites on enzymes or receptors, influencing their activity. Furthermore, the ester group may undergo hydrolysis to release the active acid form, which can further engage in biological pathways .
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-468) and other tumor cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR pathway .
Enzyme Inhibition
The compound has been shown to inhibit several enzymes involved in cancer progression. For instance, it acts as an inhibitor for histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis. This inhibition leads to increased acetylation of histones, promoting the expression of tumor suppressor genes .
Case Studies
-
Breast Cancer Study :
- Objective : Evaluate the antiproliferative effect on MDA-MB-468 cells.
- Findings : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
- Enzyme Activity Assessment :
Comparative Analysis
To better understand the relative efficacy of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Feature | IC50 (µM) | Activity Type |
|---|---|---|---|
| Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate | Dimethylamino group | 20 | Antiproliferative |
| Ethyl 8-[3-(N,N-diethylamino)phenyl]-8-oxooctanoate | Diethylamino group | >50 | Less effective |
| Ethyl 8-[3-(N,N-dimethoxyphenyl]-8-oxooctanoate | Dimethoxy group | 30 | Moderate activity |
This table illustrates that this compound demonstrates superior antiproliferative activity compared to its analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
